Azosemide

Vue d'ensemble

Description

Azosemide is a high-ceiling loop diuretic agent that was brought to market in 1981 by Boehringer Mannheim . It is used to treat hypertension, edema, and ascites .

Synthesis Analysis

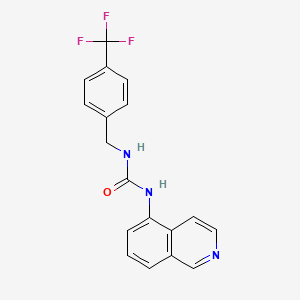

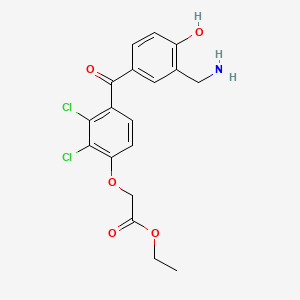

The production method of Azosemide comprises the steps of preparing a dichlorobenzeneamide derivative of formula III by proceeding the chlorination and amination reaction of the compound of formula (II) .Molecular Structure Analysis

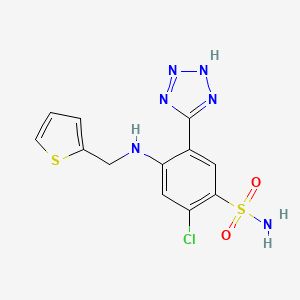

Azosemide has a molecular weight of 370.84 and its chemical formula is C12H11ClN6O2S2 . Its IUPAC name is 2-chloro-5-(2H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide .Chemical Reactions Analysis

A novel quantitative analysis method for multiple components with a single marker (QAMS) was developed for the simultaneous determination of 5 diuretic drugs including Azosemide, by HPLC .Physical And Chemical Properties Analysis

Azosemide has a molecular weight of 370.84 and its CAS No. is 27589-33-9 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

1. Pharmacokinetics and Pharmacodynamics of Azosemide in Diabetes Mellitus

- Summary of Application: Azosemide is used to investigate the pharmacokinetics and pharmacodynamics in rats with Alloxan-induced Diabetes Mellitus . The physiological changes occurring in diabetes mellitus patients could alter the pharmacokinetics and pharmacodynamics of the drugs used to treat the disease .

- Methods of Application: Azosemide was administered intravenously and orally to control and Alloxan-induced diabetes mellitus rats . The drug dosage was 10 mg kg −1 .

- Results or Outcomes: After intravenous administration of azosemide to the Alloxan-induced diabetes mellitus rats, the area under the plasma concentration-time curve (AUC) increased considerably (3120 compared with 2520 μg min mL −1; P < 0.135) and the total body clearance decreased considerably (3.20 compared with 3.96 mL min −1 kg −1; P < 0.0593) .

2. Simultaneous Determination of Five Diuretic Drugs

- Summary of Application: A novel quantitative analysis method for multiple components with a single marker (QAMS) was developed for the simultaneous determination of 5 diuretic drugs including Azosemide .

- Methods of Application: The QAMS method was conducted with etacrynic acid as an internal reference substance . The quantities of the other four diuretics were calculated by using the relative correction factors for etacrynic acid .

- Results or Outcomes: Under the conditions of the experiment, the 5 diuretic drugs were well separated, showing linear relationships within certain ranges . The quantitative results showed that there was no significant difference between the QAMS and external standard method (ESM) methods .

3. Advanced Oxidation Protein Products and Subclinical Atherosclerosis

- Summary of Application: A study was conducted to examine the association between carotid intima-media thickness (CIMT) and the level of Advanced Oxidation Protein Products (AOPPs). AOPPs are considered markers of oxidative stress .

- Methods of Application: Carotid duplex scans and measurements of AOPPs were performed on 476 participants of a cardiovascular population study .

- Results or Outcomes: There was a positive correlation between maximum CIMT and the level of AOPPs only in the male population . The association between AOPPs and mean or maximum CIMT was independent of cardiovascular risk factors .

4. Comparative Effects of Furosemide and Other Diuretics

- Summary of Application: A study was conducted to compare the effects of furosemide and other diuretics, including Azosemide .

- Methods of Application: The study involved administering the diuretics to the subjects and monitoring their effects .

- Results or Outcomes: The results showed that Azosemide and Torasemide caused a significant reduction in brain natriuretic peptide (BNP) level . No significant difference between the agents concerning glomerular filtration rate (GFR), water extraction, and sodium excretion was observed .

5. Treatment of Hypertension, Edema, and Ascites

- Summary of Application: Azosemide is a loop diuretic used to treat hypertension, edema, and ascites .

- Methods of Application: Azosemide is administered orally or intravenously .

- Results or Outcomes: The use of Azosemide has been shown to effectively reduce blood pressure in patients with hypertension, and decrease fluid accumulation in patients with edema and ascites .

6. Investigation of Drug Disposition

- Summary of Application: A study was conducted to investigate the disposition of Azosemide, including its distribution, metabolism, and excretion following intravenous administration to rats .

- Methods of Application: Azosemide was administered intravenously to rats, and various pharmacokinetic parameters were measured .

- Results or Outcomes: The study found that after intravenous administration, the 8-hour urinary excretion of Azosemide decreased in Alloxan-induced diabetes mellitus rats (AIDRs) because of impaired kidney function .

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEDEBAJARCKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046910 | |

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb. | |

| Record name | Azosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Azosemide | |

CAS RN |

27589-33-9 | |

| Record name | Azosemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azosemide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azosemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219.5 °C | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

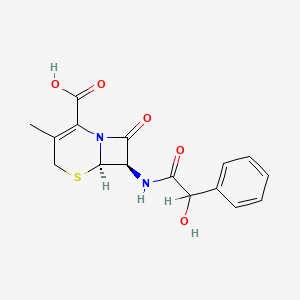

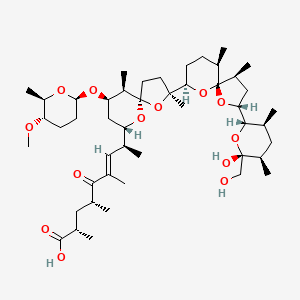

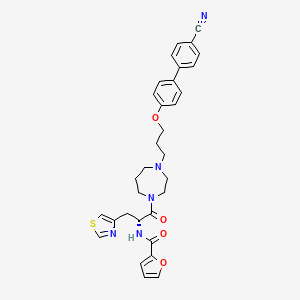

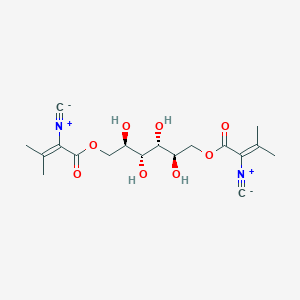

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)

![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)

![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)

![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)